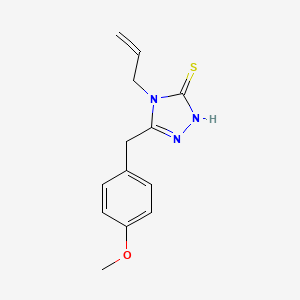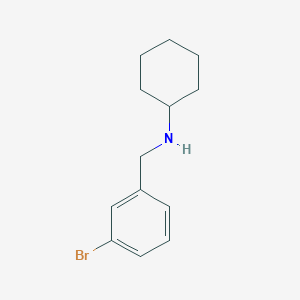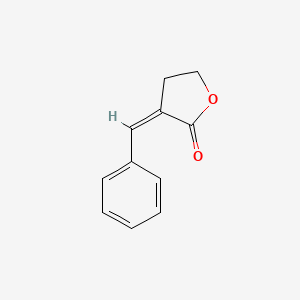
Ácido 3-metil-4-oxo-4,5,6,7-tetrahidro-1H-indol-2-carboxílico
Descripción general
Descripción
3-Methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid (also known as MOCA) is an intermediate compound in the synthesis of certain indole-based compounds, and is a precursor of several important pharmaceuticals. It is a white crystalline solid with a melting point of 142-144°C. MOCA has been studied extensively in the laboratory and is used in a variety of scientific research applications.
Aplicaciones Científicas De Investigación
Investigación en Proteómica
En el campo de la proteómica, este compuesto se utiliza por su potencial en la caracterización e interacción de proteínas . Su estructura única le permite interactuar con varias proteínas, lo que puede ser útil para identificar las funciones de las proteínas y comprender los procesos biológicos complejos.
Química Sintética
Químicos sintéticos: valoran este compuesto como un intermedio versátil. Se puede utilizar para sintetizar una amplia gama de derivados del indol, que son frecuentes en muchos productos farmacéuticos . Su reactividad lo convierte en un valioso bloque de construcción para la creación de moléculas complejas.
Química Agrícola
En agricultura, los derivados de este compuesto podrían explorarse para desarrollar nuevos pesticidas o reguladores del crecimiento . El anillo de indol es un motivo común en los productos naturales, que incluyen muchas hormonas vegetales, lo que sugiere posibles aplicaciones para aumentar el rendimiento de los cultivos o la protección.
Biotecnología
Las aplicaciones biotecnológicas pueden incluir el uso de este compuesto como precursor para producir moléculas bioactivas. Podría desempeñar un papel en la síntesis de compuestos con posibles efectos terapéuticos o en el desarrollo de nuevos ensayos bioquímicos .
Ciencia de los Materiales
En ciencia de los materiales, los derivados de este compuesto podrían investigarse para crear nuevos polímeros o recubrimientos. Su capacidad para formar estructuras estables puede ser beneficiosa en el desarrollo de materiales con propiedades específicas como una mayor durabilidad o resistencia química .
Ciencia Ambiental
Los científicos ambientales pueden encontrar aplicaciones para este compuesto en el desarrollo de sensores o ensayos para detectar contaminantes ambientales. Sus propiedades químicas podrían permitir la creación de métodos de detección sensibles y selectivos .
Química Analítica
Para química analítica, este compuesto se puede utilizar como un estándar o reactivo en técnicas de cromatografía y espectrometría. Puede ayudar en la cuantificación o identificación de mezclas y compuestos complejos .
Química Medicinal
Por último, en química medicinal, el marco del compuesto se encuentra a menudo en las moléculas de los fármacos. Podría utilizarse para diseñar y sintetizar nuevos candidatos a fármacos con posibles aplicaciones en el tratamiento de diversas enfermedades .
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . The exact nature of these interactions would depend on the specific target and the biochemical context.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect multiple biochemical pathways.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that the compound could potentially have diverse effects at the molecular and cellular levels.
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
3-Methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the metabolism of tryptophan, an essential amino acid. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, thereby influencing the enzyme’s activity. This interaction can lead to either inhibition or activation of the enzyme, depending on the specific biochemical context .
Cellular Effects
The effects of 3-Methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid on various types of cells and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can activate signaling pathways that lead to increased cell proliferation. Conversely, in other cell types, it may induce apoptosis, a process of programmed cell death .
Molecular Mechanism
At the molecular level, 3-Methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid exerts its effects through several mechanisms. One primary mechanism involves its binding interactions with specific biomolecules. For instance, it can bind to DNA, thereby influencing gene expression. Additionally, it can inhibit or activate enzymes by binding to their active sites. These interactions can lead to changes in the biochemical pathways within the cell, ultimately affecting the cell’s function and behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under certain conditions, it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound in in vitro or in vivo studies has also revealed potential cumulative effects on cellular function .
Dosage Effects in Animal Models
The effects of 3-Methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as promoting cell proliferation or enhancing metabolic activity. At high doses, it can lead to toxic or adverse effects, including cell death or disruption of normal cellular processes. Threshold effects have been observed, where the compound’s impact significantly changes at specific dosage levels .
Metabolic Pathways
3-Methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of indole derivatives. These interactions can affect metabolic flux and alter the levels of various metabolites within the cell. For example, the compound can influence the synthesis and degradation of tryptophan, thereby impacting the overall metabolic balance .
Transport and Distribution
The transport and distribution of 3-Methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments. The compound’s distribution can affect its biological activity, as its accumulation in specific tissues or organelles may enhance or inhibit its effects .
Subcellular Localization
The subcellular localization of 3-Methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid is a critical factor in determining its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA and influence gene expression, or to the mitochondria, where it can affect cellular metabolism .
Propiedades
IUPAC Name |
3-methyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-5-8-6(3-2-4-7(8)12)11-9(5)10(13)14/h11H,2-4H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMEOOHFAIWNZLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C(=O)CCC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40359307 | |
| Record name | 3-Methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40359307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6577-89-5 | |
| Record name | 3-Methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40359307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B1268656.png)
![7-Methyl-4-oxo-2-piperidin-1-yl-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1268658.png)
![Ethyl 2-[(chloroacetyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B1268663.png)




![1-(4-Hydroxyphenyl)-2-[(1-methyl-1H-imidazol-2-YL)thio]ethanone](/img/structure/B1268672.png)


![7-bromo-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B1268684.png)

![4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B1268691.png)